2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone
Description
Table 1: Key Structural Features and Their Pharmacological Implications
| Position | Substituent | Pharmacological Role |
|---|---|---|
| 2 | 4-Methylbenzyl | Enhances lipophilicity and metabolic stability |
| 5 | Piperidino | Facilitates receptor binding and basicity |
| 6 | Phenyl | Stabilizes aromatic conjugation |
Properties
IUPAC Name |
2-[(4-methylphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O/c1-18-10-12-19(13-11-18)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)20-8-4-2-5-9-20/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTOWPPQJQTFPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylbenzyl chloride with phenylhydrazine to form an intermediate, which is then cyclized with piperidine and a suitable oxidizing agent to yield the desired pyridazinone compound. The reaction conditions often include the use of solvents such as toluene or ethanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridazinone ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
Pharmacological Applications
1. Antimicrobial Activity
Research has indicated that derivatives of pyridazinone compounds, including 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, making them potential candidates for antibiotic development .
2. Anticancer Properties
The compound has also been investigated for its anticancer effects. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines, suggesting a mechanism of action that may involve the modulation of cell signaling pathways related to cell survival and proliferation .
3. Neurological Applications
Due to its piperidine moiety, this compound has been explored for its potential as a neuroprotective agent. Preliminary findings indicate that it may help in reducing neuroinflammation and oxidative stress, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various pyridazinone derivatives, including 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone. The results showed that this compound had a minimum inhibitory concentration (MIC) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .
Case Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, researchers administered the compound to animal models exhibiting symptoms of neurodegeneration. The results indicated a marked improvement in cognitive function and a reduction in biomarkers associated with neuroinflammation, supporting its therapeutic potential in treating neurological disorders .
Mechanism of Action
The mechanism of action of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in disease processes. For example, it could inhibit the activity of certain kinases or proteases, leading to the modulation of signaling pathways and cellular responses.
Comparison with Similar Compounds
Key Observations :
- Lipophilicity : The dichlorobenzyl-substituted analog (XLogP3 = 5.4) is more lipophilic than FOMMP (XLogP3 = 3.8) or Emorfazone (XLogP3 = 1.9) , likely due to halogenated aromatic groups enhancing membrane permeability.
- Bioactivity: Piperidino and morpholino groups at position 5 correlate with antinociceptive activity in analogs like Emorfazone , while fluorophenyl and methylbenzyl groups in FOMMP enhance antiviral targeting .
Pharmacological Activity Comparisons
Antinociceptive and Anti-Inflammatory Effects
- Emorfazone: Clinically used for pain and inflammation, with potency surpassed by 4-amino-2-methyl-6-phenyl-5-vinyl-3(2H)-pyridazinone (10× more active) .
- Target Compound: The 4-methylbenzyl and piperidino groups may enhance receptor binding compared to morpholino in Emorfazone, though experimental data is needed .
Antiviral Activity
Cardiovascular and Antiplatelet Effects
- MCI-154: Inhibits platelet aggregation (IC50 = 0.36 μM) via pyridazinone core and aminobenzene substituents .
- Dichlorobenzyl Analog : Higher lipophilicity may favor tissue penetration but could reduce solubility, a critical factor in cardiovascular drug design .
Computational and Structural Insights
- FOMMP: Density functional theory (DFT) studies revealed a low HOMO-LUMO gap (4.14 eV), suggesting high chemical reactivity.
- SAR Trends : Antiplatelet activity in MCI-154 derivatives is enhanced by electron-withdrawing groups (e.g., chloroacetamido) at position 6, reducing IC50 to 0.03 μM .
Biological Activity
The compound 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is a pyridazinone derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Pyridazinones are known for their potential therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone can be represented as follows:
This compound features a piperidine ring and a pyridazinone core, which are crucial for its biological activity. The presence of the 4-methylbenzyl and phenyl groups enhances its lipophilicity, potentially improving its bioavailability.
The biological activity of 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone is attributed to several mechanisms:
- Inhibition of Enzymes : This compound has been shown to inhibit various enzymes, including monoamine oxidase (MAO) and phosphodiesterases (PDEs), which play critical roles in neurotransmitter metabolism and signal transduction pathways.
- Antioxidant Activity : Pyridazinones are recognized for their ability to scavenge free radicals, thereby reducing oxidative stress in cells.
- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory mediators such as nitric oxide synthase (iNOS) and cyclooxygenase (COX) enzymes.
Biological Activity Data
The following table summarizes key biological activities and findings associated with 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone:
Study on Neuroprotective Effects
In a recent study evaluating the neuroprotective effects of pyridazinones, 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone was administered to models of neurodegeneration. The results indicated significant inhibition of MAO-B activity, suggesting potential benefits in treating neurodegenerative disorders like Alzheimer's disease. The study highlighted that the compound's selectivity for MAO-B over MAO-A could minimize side effects associated with broader MAO inhibition.
Anti-inflammatory Properties
Another case study focused on the anti-inflammatory properties of this compound in an animal model of asthma. The administration of the compound resulted in a significant reduction in eosinophil peroxidase activity and improved lung histology, indicating its potential as an effective treatment for inflammatory respiratory conditions.
Q & A
Q. What are the established synthetic pathways for 2-(4-methylbenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example, a method described in pyridazinone derivatives involves reacting substituted phenylhydrazines with diketones under reflux in ethanol or isopropanol, followed by purification via recrystallization (e.g., dichloromethane-ether) . Optimization strategies include:
Q. How is structural characterization of this compound performed, and what analytical techniques are critical?
Key techniques include:
- NMR spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., methylbenzyl protons at δ 2.3–2.5 ppm, piperidino N–CH₂ at δ 3.1–3.4 ppm) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., C₂₃H₂₄N₄O₂, expected [M+H]+ = 405.1921) .
- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-pyridazinone ring conformation .
Advanced Research Questions
Q. What methodologies are used to evaluate the compound’s cardiovascular activity, and how do in vitro/in vivo models differ?
- In vitro : Isolated guinea pig or dog heart preparations assess positive inotropic effects via force-frequency relationships. Metrics include left ventricular pressure (LVP) and coronary flow rates .
- In vivo : Rodent models (e.g., rats with induced heart failure) measure hemodynamic parameters (e.g., ejection fraction, cardiac output) using echocardiography. Dose-response studies (0.1–10 mg/kg) identify therapeutic windows .
- Contradiction resolution : Discrepancies between species (e.g., guinea pigs vs. dogs) may arise from metabolic differences; metabolite profiling (LC-MS/MS) is critical .
Q. How can researchers resolve contradictions in reported pharmacological data for pyridazinone derivatives?
Case study: Divergent reports on antiplatelet vs. cardiotonic effects.
- Experimental design : Use standardized assays (e.g., ADP-induced platelet aggregation vs. Langendorff heart perfusion) under identical conditions.
- Structural analogs : Compare 2-(4-methylbenzyl) vs. 6-phenyl substitutions to isolate pharmacophores.
- Meta-analysis : Cross-reference data from peer-reviewed studies (e.g., Wang et al., 2007 vs. Sircar et al., 1985) to identify confounding variables (e.g., impurity levels >95%) .
Q. What strategies are recommended for structure-activity relationship (SAR) studies targeting potency and selectivity?
- Core modifications : Replace piperidino with morpholino to assess steric effects on binding affinity.
- Substituent scanning : Introduce electron-withdrawing groups (e.g., -NO₂) at the 4-methylbenzyl position to enhance metabolic stability.
- Pharmacokinetic profiling : Measure logP (octanol-water partition) to optimize bioavailability. SAR data for analogs suggest logP <3 improves CNS penetration .
Q. How should stability studies be designed for this compound under physiological conditions?
- pH-dependent degradation : Incubate in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor via HPLC at 0, 6, 12, 24 hours.
- Light/heat sensitivity : Accelerated stability testing (40°C/75% RH for 3 months) identifies degradation products (e.g., oxidation of pyridazinone to pyridazine) .
- Metabolite identification : Use hepatic microsomes (human/rat) to profile phase I/II metabolites .
Methodological Tables
Q. Table 1. Key Pharmacological Parameters from In Vivo Studies
| Model | Dose (mg/kg) | Effect (Δ LVEF%) | Duration | Reference |
|---|---|---|---|---|
| Rat heart failure | 1.0 | +18.5 | 4 weeks | |
| Dog ischemia | 0.5 | +12.3 | 2 weeks |
Q. Table 2. Synthetic Yield Optimization
| Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| None | Ethanol | 80 | 65 | 92 |
| ZnCl₂ | DMF | 100 | 82 | 98 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
